Tetrahydrozoline Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

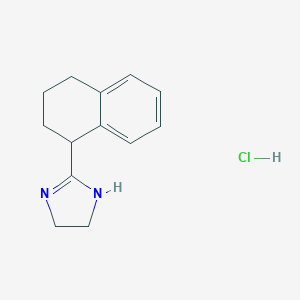

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJORNXNYWNIWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-22-0 (Parent) | |

| Record name | Tetrahydrozoline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045316 | |

| Record name | Tetrahydrozoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

522-48-5 | |

| Record name | Tetrahydrozoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrozoline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrozoline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrozoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetryzoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZT43HS7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetrahydrozoline Hydrochloride: A Technical Whitepaper on its Alpha-Adrenergic Agonist Activity

Executive Summary: Tetrahydrozoline (B7765393) hydrochloride is an imidazoline (B1206853) derivative widely utilized in over-the-counter ophthalmic and nasal decongestant formulations. Its therapeutic effect stems from its activity as a sympathomimetic amine, specifically functioning as an agonist at alpha-adrenergic receptors. Primarily, it is a selective agonist for α1-adrenergic receptors, inducing vasoconstriction of conjunctival and nasal blood vessels to relieve redness and congestion.[1][2] However, upon systemic absorption, it also exhibits activity at central α2-adrenergic receptors, which can lead to significant side effects such as bradycardia, hypotension, and central nervous system depression.[1][3] This document provides a detailed technical overview of the mechanism of action, signaling pathways, pharmacological profile, and key experimental methodologies used to characterize Tetrahydrozoline as an alpha-adrenergic agonist, intended for researchers and drug development professionals.

Introduction

Tetrahydrozoline is a synthetic sympathomimetic amine belonging to the imidazoline class of compounds.[4] Chemically, it is 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole, and it is typically formulated as the hydrochloride salt for clinical use.[5] Its primary clinical application is as a topical decongestant. When applied to the conjunctiva or nasal mucosa, it directly stimulates alpha-adrenergic receptors on the vascular smooth muscle of arterioles, leading to vasoconstriction and a reduction in localized blood flow, which alleviates redness and swelling.[1][2] While effective for temporary relief, its pharmacology is more complex, involving interactions with multiple alpha-adrenergic receptor subtypes that are critical to understand for both therapeutic application and toxicology.

Mechanism of Action as an Alpha-Adrenergic Agonist

Tetrahydrozoline's pharmacological effects are mediated by its direct interaction with alpha-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its activity can be differentiated based on the receptor subtype and location.

-

Primary Peripheral Action (α1-Agonism): In topical applications, tetrahydrozoline acts as a selective α1-adrenergic receptor agonist.[2][4] These receptors are predominantly located on the postsynaptic membrane of vascular smooth muscle cells. Activation of α1-receptors is the primary mechanism behind its vasoconstrictive and decongestant effects.[1]

-

Systemic and Central Action (α2-Agonism): When ingested or absorbed systemically, tetrahydrozoline can cross the blood-brain barrier and act as an agonist at central α2-adrenergic receptors.[1][3] These receptors are typically located presynaptically on adrenergic neurons and function as inhibitory autoreceptors, reducing the release of norepinephrine. This central sympatholytic action is responsible for the characteristic toxicological profile of imidazoline derivatives, which includes hypotension, bradycardia, and sedation.[3]

Adrenergic Receptor Signaling Pathways

The dual activity of tetrahydrozoline at α1 and α2 receptors engages two distinct G-protein signaling cascades.

α1-Adrenergic Receptor (Gq) Signaling Pathway

Activation of the α1-adrenergic receptor by tetrahydrozoline initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction and vasoconstriction.

α2-Adrenergic Receptor (Gi) Signaling Pathway

Activation of the α2-adrenergic receptor by tetrahydrozoline engages the Gi family of inhibitory G-proteins. The activated αi subunit directly inhibits the enzyme adenylyl cyclase. This action prevents the conversion of ATP to the second messenger cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). In presynaptic neurons, this reduction in cAMP signaling ultimately inhibits the release of neurotransmitters like norepinephrine, producing a sympatholytic effect.

Pharmacological Profile

Table 1: Comparative Receptor Binding Affinities (pKi) of Imidazoline Agonists

| Compound | α1A | α1B | α1D | α2A | α2B | α2C |

|---|---|---|---|---|---|---|

| Oxymetazoline (B75379) | 7.9 | 7.2 | 7.5 | 8.8 | 7.3 | 8.3 |

| Xylometazoline (B1196259) | 7.1 | 6.8 | 7.1 | 8.5 | 8.0 | 8.1 |

| Source: Adapted from Schlegel et al., 2010.[6] |

Table 2: Comparative Functional Potency (pEC50) and Efficacy of Imidazoline Agonists

| Compound | Receptor | Assay | pEC50 | Intrinsic Activity (vs. Epinephrine) |

|---|---|---|---|---|

| Oxymetazoline | α1A | Ca²⁺ Mobilization | 6.0 | Partial Agonist |

| Oxymetazoline | α2B | Ca²⁺ Mobilization | 8.1 | Full Agonist |

| Xylometazoline | α2B | Ca²⁺ Mobilization | 7.3 | Full Agonist |

| Source: Adapted from Schlegel et al., 2010.[6] |

Key Experimental Protocols

The characterization of alpha-adrenergic agonists like tetrahydrozoline relies on a suite of standardized in vitro assays to determine receptor binding affinity and functional activity.

Protocol: α-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., tetrahydrozoline) for a specific α-adrenergic receptor subtype.

Methodology:

-

Membrane Preparation: Homogenize cultured cells (e.g., HEK293 or CHO) stably expressing the human α-adrenergic receptor subtype of interest (e.g., α1A) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[7]

-

Competitive Binding Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors) and a range of concentrations of the unlabeled test compound (tetrahydrozoline).[7][8] Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist).

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.[8]

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. The radioactivity on each filter is then measured using a liquid scintillation counter.[8]

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Protocol: α1-Adrenergic Functional Assay (Calcium Mobilization)

This assay measures the functional potency (EC50) and efficacy of an agonist at the Gq-coupled α1-adrenergic receptor by quantifying changes in intracellular calcium concentration.[10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pdspdb.unc.edu [pdspdb.unc.edu]

- 10. karger.com [karger.com]

The Pharmacological Profile of Tetrahydrozoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline (B7765393) hydrochloride is a sympathomimetic amine and an imidazoline (B1206853) derivative widely utilized for its vasoconstrictive properties.[1][2] Primarily available in over-the-counter ophthalmic and nasal formulations, it provides temporary relief from congestion and redness by stimulating alpha-adrenergic receptors.[1][2] This technical guide provides an in-depth review of the pharmacological profile of tetrahydrozoline hydrochloride, including its mechanism of action, receptor selectivity, downstream signaling, and pharmacokinetic properties. Detailed experimental protocols for assessing its pharmacological activity are also presented, alongside a comparative analysis with other common imidazoline derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound is a well-established alpha-adrenergic agonist used for the temporary relief of minor eye irritation, redness, and nasal congestion.[1][3] Structurally related to other imidazoline derivatives such as naphazoline, oxymetazoline, and xylometazoline, its therapeutic effects are primarily mediated by its interaction with alpha-adrenergic receptors, leading to localized vasoconstriction.[3][4] Understanding the detailed pharmacological profile of tetrahydrozoline is crucial for its safe and effective use, as well as for the development of novel therapeutics targeting the adrenergic system.

Mechanism of Action and Receptor Selectivity

This compound is a direct-acting alpha-adrenergic receptor agonist with a pronounced selectivity for α1-adrenergic receptors.[2][5] It has little to no effect on beta-adrenergic receptors.[3] Upon topical application to the conjunctiva or nasal mucosa, tetrahydrozoline stimulates α1-adrenergic receptors on the smooth muscle of small arterioles, leading to their constriction.[2][6] This vasoconstriction reduces blood flow to the affected area, thereby alleviating redness and swelling.[6]

Downstream Signaling Pathway

The activation of α1-adrenergic receptors by tetrahydrozoline initiates a well-characterized intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit. The binding of tetrahydrozoline stabilizes a conformational state of the receptor that promotes the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.

Pharmacokinetics

The pharmacokinetic profile of this compound following topical administration is characterized by a rapid onset of action and a relatively long duration. Systemic absorption can occur, particularly with overuse or accidental ingestion.

| Parameter | Value | Reference |

| Onset of Action | Within minutes | [7] |

| Duration of Action | 4-8 hours | [7] |

| Biological Half-life (t½) | Approximately 6 hours | [8] |

| Peak Plasma Concentration (Cmax) | 0.068 - 0.380 ng/mL (therapeutic ocular dosing) | [8] |

| Time to Peak Plasma Concentration (Tmax) | Approximately 9 hours after the last of four doses | [8] |

| Volume of Distribution (Vd) | Data not available | |

| Clearance (CL) | Data not available | |

| Excretion | Excreted in urine, at least in part, chemically unchanged | [8] |

| Urine Concentration | 13 - 210 ng/mL (within 24 hours of therapeutic ocular dosing) | [8] |

Note: The Cmax and Tmax values are from a study involving four administrations at 4-hour intervals. A full ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not comprehensively documented in publicly available literature.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtypes are prepared by homogenization and centrifugation.[9] The final membrane pellet is resuspended in an appropriate assay buffer.[9]

-

Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors) and varying concentrations of unlabeled this compound.[9] Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[9]

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[9]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

In Vitro Vasoconstriction Assay

This protocol provides a general method for assessing the functional potency (EC50) of this compound in inducing vasoconstriction in isolated arterial segments.

Methodology:

-

Tissue Preparation: Arterial rings (e.g., from rat aorta or mesenteric arteries) are carefully dissected and mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2 (carbogen).

-

Equilibration: The arterial rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a determined optimal resting tension.

-

Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl) or a standard α1-agonist like phenylephrine.

-

Concentration-Response Curve: After a washout period and return to baseline tension, cumulative concentrations of this compound are added to the organ bath.

-

Tension Measurement: The changes in isometric tension are recorded using a force transducer.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by the reference agonist. A concentration-response curve is plotted, and the EC50 value (the concentration of tetrahydrozoline that produces 50% of the maximal response) is determined using non-linear regression analysis.

Comparative Pharmacology of Imidazoline Derivatives

Tetrahydrozoline belongs to the imidazoline class of sympathomimetics, which includes several other compounds used as topical decongestants. While they share a common mechanism of action, there are differences in their receptor selectivity and duration of action.

| Compound | Primary Receptor Selectivity | Duration of Action |

| Tetrahydrozoline | α1-Adrenergic Agonist | 4-8 hours[10] |

| Naphazoline | Mixed α1/α2-Adrenergic Agonist | Shorter duration (similar to tetrahydrozoline)[10] |

| Oxymetazoline | α1 and α2-Adrenergic Agonist | Up to 8 hours or longer[10][11] |

| Xylometazoline | α1 and α2-Adrenergic Agonist | Up to 8 hours or longer[10][11] |

Toxicology and Safety

While generally safe for topical use as directed, systemic absorption of this compound can lead to adverse effects. Accidental ingestion, particularly in children, can cause significant toxicity, including central nervous system depression, bradycardia, hypotension, and coma. Overuse of topical preparations can lead to rebound hyperemia (increased redness) upon discontinuation.

Conclusion

This compound is a selective α1-adrenergic receptor agonist that effectively produces localized vasoconstriction, making it a valuable agent for the symptomatic relief of ocular and nasal congestion. Its pharmacological effects are mediated through the Gq-PLC-IP3/DAG signaling pathway. While its pharmacokinetic profile is characterized by a rapid onset and a duration of 4-8 hours, a comprehensive understanding of its ADME properties is still lacking. Further research providing quantitative data on its receptor binding affinities and a more detailed pharmacokinetic analysis would be beneficial for a more complete characterization of this widely used compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrozoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetryzoline - Wikipedia [en.wikipedia.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Conceptual Model for Using Imidazoline Derivative Solutions in Pulpal Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tetrahydrozoline Hydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline (B7765393) hydrochloride, a well-known alpha-adrenergic agonist, is the active ingredient in many over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic effect stems from its ability to constrict blood vessels by activating adrenergic receptors.[4][5] This technical guide provides an in-depth analysis of the receptor binding affinity of tetrahydrozoline and related imidazoline (B1206853) compounds. It includes a comprehensive summary of available quantitative binding data, detailed experimental protocols for assessing receptor affinity, and a review of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Tetrahydrozoline

Tetrahydrozoline is an imidazole (B134444) derivative that acts as a sympathomimetic amine.[6][7][8] Structurally and pharmacologically, it is related to other imidazoline decongestants such as naphazoline, oxymetazoline (B75379), and xylometazoline (B1196259).[1] Its primary mechanism of action is the direct stimulation of alpha-adrenergic receptors, leading to vasoconstriction and a reduction in tissue hyperemia.[1][9] While it is widely recognized for its effects on alpha-1 adrenergic receptors, there is evidence to suggest activity at alpha-2 adrenergic and imidazoline receptors as well.[7] Understanding the complete receptor binding profile of tetrahydrozoline is crucial for elucidating its full range of pharmacological effects and potential therapeutic applications.

Receptor Binding Affinity Data

Quantitative data on the binding affinity of tetrahydrozoline at various receptors is not extensively published in a single source. However, by examining data from structurally and functionally similar imidazoline compounds, a comparative understanding of its likely receptor interactions can be established. The following tables summarize the binding affinities (Ki values in nM) of several key imidazoline derivatives and related compounds for alpha-1, alpha-2 adrenergic, and imidazoline receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Alpha-1 Adrenergic Receptor Binding Affinities (Ki, nM)

| Compound | α1A | α1B | α1D | Reference(s) |

| Oxymetazoline | High Affinity | - | Weak Affinity | [10] |

| Cirazoline | High Affinity | - | - | [11][12] |

| Phentolamine (B1677648) | 4.7 | - | - | [9] |

| Naphazoline | - | - | - | [4] |

Note: Specific Ki values for all subtypes are not always available in the cited literature. "High Affinity" indicates a strong binding interaction was reported without a specific numerical value.

Table 2: Alpha-2 Adrenergic Receptor Binding Affinities (Ki, nM)

| Compound | α2A | α2B | α2C | Reference(s) |

| Clonidine (B47849) | 21 | - | 9.3 | [5] |

| Guanfacine | 93 | 1,380 | 3,890 | [3] |

| Moxonidine | 13.0 | 9.5 | 15.6 | [1] |

| Naphazoline | 21 | - | - | [4] |

| Phentolamine | 4.7 (α2D) | - | 3.6 | [9][13] |

| Idazoxan | - | - | - | [2][14] |

| Xylometazoline | High Affinity | High Affinity | High Affinity | [15][16] |

| Oxymetazoline | 0.79 | Lower Affinity than α1A | - | [15][17] |

Table 3: Imidazoline Receptor Binding Affinities (Ki, nM)

| Compound | I1 | I2 | Reference(s) |

| Clonidine | <10 | - | [18] |

| Guanfacine | 19 | - | [3] |

| Moxonidine | 4.2 | - | [1] |

| Rilmenidine (B1679337) | High Affinity | - | [19][20][21] |

| Idazoxan | - | High Affinity | [2] |

| Cirazoline | High Affinity | High Affinity | [6] |

| Naphazoline | - | ~1.3 (High Affinity) | [2] |

Signaling Pathways

Tetrahydrozoline's effects are mediated through its interaction with G-protein coupled receptors (GPCRs). The specific signaling cascades activated depend on the receptor subtype it binds to.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular effects, most notably smooth muscle contraction and vasoconstriction.

References

- 1. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]

- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanfacine-13C,15N3 | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [3H]cirazoline as a tool for the characterization of imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological characterization of [3H]idazoxan, [3H]RX821002 and p-[125I]iodoclonidine binding to alpha 2-adrenoceptors in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. clonidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. Interaction of clonidine and rilmenidine with imidazoline-preferring receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of Tetrahydrozoline Hydrochloride

This technical guide provides a comprehensive overview of the synthesis, discovery, and mechanism of action of Tetrahydrozoline (B7765393) Hydrochloride, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

Tetrahydrozoline, an imidazole (B134444) derivative, was first patented in 1954 and introduced for medical use in 1959.[1] It is a sympathomimetic amine that has become a widely used over-the-counter medication for the temporary relief of nasal congestion and ophthalmic redness.[2][3] Its efficacy stems from its action as a vasoconstrictor, which it achieves through its interaction with adrenergic receptors.[3]

Synthesis of Tetrahydrozoline Hydrochloride

Two primary synthetic routes for tetrahydrozoline have been documented. The earlier method involves the reductive amination of tetralone, while a more contemporary and higher-yielding approach starts from 1-cyanotetraline.

Reductive Amination of Tetralone (Older Method)

This historical method involves the reaction of tetralone with ethylenediamine (B42938), followed by treatment with hydrochloric acid. However, this route is often plagued by over-reduction and the formation of byproducts, leading to lower yields of 45-55%.

Synthesis from 1-Cyanotetraline (Modern Method)

A more efficient and widely used method involves the reaction of 1-cyanotetraline with ethylenediamine monotosylate. This "one-pot" synthesis is characterized by its simple technology, mild reaction conditions, and high total yield, reaching up to 80.3%.[4]

Experimental Protocol: Synthesis of Tetrahydrozoline from 1-Cyanotetraline

This protocol is based on the method described in patent CN103224468A.[4]

Materials:

-

1-Cyanotetraline

-

Ethylenediamine monotosylate

-

5% Hydrochloric acid

-

20% Sodium hydroxide (B78521) solution

-

Diethyl ether

-

Hydrogen chloride gas

Procedure:

-

Reaction Setup: In a reaction vessel, combine 25g of ethylenediamine monotosylate and 7g of 1-cyanotetraline.

-

Reaction: Heat the mixture to 180°C with stirring. The solids will gradually dissolve. Maintain the reaction at this temperature for 3 hours.

-

Cooling and Initial Precipitation: Cool the reaction mixture to 50°C, at which point a solid will begin to form.

-

Acidification and Extraction: Add 50ml of 5% hydrochloric acid to the mixture to dissolve the solid. Extract the aqueous layer with 50ml of diethyl ether to remove any neutral impurities.

-

Basification and Precipitation of Tetrahydrozoline: Cool the aqueous layer to 20°C. Add 20% sodium hydroxide solution to adjust the pH and precipitate the crude tetrahydrozoline base.

-

Filtration and Washing: Filter the precipitate and wash the filter cake with cold water.

-

Drying: Dry the collected filter cake to obtain the crude tetrahydrozoline product (approximately 7.0g).

-

Formation of the Hydrochloride Salt: Dissolve the 7.0g of crude tetrahydrozoline in a mixed solvent of ethanol and acetone at approximately 30°C.

-

Precipitation of this compound: Bubble hydrogen chloride gas through the solution. Cool the solution to 5°C to induce the precipitation of a large amount of solid.

-

Final Filtration and Drying: Filter the solid and dry it to obtain this compound (approximately 7.8g).

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Physicochemical and Pharmacological Properties

Quantitative Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C13H17ClN2 | [3] |

| Molecular Weight | 236.74 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and ethanol | |

| Synthesis Yield (Modern Method) | Up to 80.3% | [4] |

| Purity (Commercial Grade) | ≥98.5% by HPLC | |

| Receptor Target(s) | α-Adrenergic Receptors | [2][3] |

Note: Despite extensive searches, specific comparative Ki and EC50 values for tetrahydrozoline across all alpha-1 (α1A, α1B, α1D) and alpha-2 (α2A, α2B, α2C) adrenergic receptor subtypes were not available in the public domain at the time of this writing. The available literature qualitatively describes it as a selective α1-receptor agonist, with some sources also indicating activity at α2-receptors.[2]

Mechanism of Action: Alpha-Adrenergic Receptor Signaling

Tetrahydrozoline exerts its vasoconstrictive effects primarily through its action as an agonist at alpha-1 (α1) adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade leading to smooth muscle contraction.

Alpha-1 Adrenergic Receptor Signaling Pathway:

-

Ligand Binding: Tetrahydrozoline binds to the α1-adrenergic receptor on the surface of smooth muscle cells.

-

Gq Protein Activation: This binding event activates the associated heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

Smooth Muscle Contraction: The elevated cytosolic Ca2+ levels lead to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction. PKC also contributes to the contractile response through various phosphorylation events.

Signaling Pathway Diagram:

Caption: Alpha-1 adrenergic receptor signaling pathway.

References

- 1. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103224468A - Tetrahydrozoline synthesis method - Google Patents [patents.google.com]

Tetrahydrozoline Hydrochloride: An In-Depth Technical Guide for Vasoconstriction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline (B7765393) hydrochloride is an imidazoline (B1206853) derivative and a sympathomimetic agent widely utilized for its vasoconstrictive properties.[1][2] It is the active ingredient in many over-the-counter ophthalmic and nasal decongestant preparations.[1][2] Its primary mechanism of action involves the stimulation of alpha-adrenergic receptors, leading to the constriction of blood vessels and subsequent reduction in tissue congestion and redness.[3][4] This guide provides a comprehensive overview of the technical details surrounding tetrahydrozoline hydrochloride's use in vasoconstriction research, including its receptor binding profile, signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action and Receptor Selectivity

This compound functions as a direct-acting alpha-adrenergic receptor agonist.[3][4] Its vasoconstrictive effects are primarily mediated through the activation of α1-adrenergic receptors located on the smooth muscle of blood vessels.[1][3] Upon binding, it initiates a signaling cascade that leads to smooth muscle contraction and a narrowing of the vascular lumen. While it is predominantly classified as a selective α1-adrenergic receptor agonist, it is also known to interact with α2-adrenergic receptors, particularly when it crosses the blood-brain barrier.[1][3]

Data Presentation: Quantitative Receptor Binding Affinities

The binding affinity of this compound for various adrenergic receptor subtypes is a critical parameter for understanding its pharmacological profile. The following tables summarize the available quantitative data.

Table 1: α1-Adrenergic Receptor Subtype Binding Affinities of Tetrahydrozoline

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| α1A | Tetrahydrozoline | - | Value Not Reported | - |

| α1B | Tetrahydrozoline | - | Value Not Reported | - |

| α1D | Tetrahydrozoline | - | Value Not Reported | - |

Table 2: α2-Adrenergic Receptor Subtype Binding Affinities of Tetrahydrozoline

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| α2A | Tetrahydrozoline | - | Value Not Reported | - |

| α2B | Tetrahydrozoline | - | Value Not Reported | - |

| α2C | Tetrahydrozoline | - | Value Not Reported | - |

Table 3: Functional Potency of Tetrahydrozoline in Vasoconstriction

| Vascular Bed | Agonist | Parameter | Value | Reference |

| Rat Aorta | Tetrahydrozoline | EC50 | Value Not Reported | - |

| Rat Mesenteric Artery | Tetrahydrozoline | EC50 | Value Not Reported | - |

Note: Researchers should determine the EC50 for vasoconstriction in their specific vascular model of interest.

Signaling Pathways

Activation of α1-adrenergic receptors by this compound initiates a well-characterized Gq protein-coupled signaling cascade. This pathway culminates in an increase in intracellular calcium concentration ([Ca2+]i), the primary trigger for smooth muscle contraction.

Gq Signaling Pathway

References

An In-depth Technical Guide to Imidazoline Derivatives and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of imidazoline (B1206853) derivatives, a versatile class of heterocyclic compounds with a wide spectrum of biological activities. This document delves into their interactions with various receptor systems, focusing on imidazoline and α-adrenergic receptors, and outlines the experimental methodologies used to investigate these interactions. Quantitative binding data, detailed experimental protocols, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to Imidazoline Derivatives

Imidazoline derivatives are characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This core structure is present in a variety of synthetic and naturally occurring compounds that exhibit significant biological effects.[1] The pharmacological interest in these derivatives surged following the identification of specific imidazoline binding sites, distinct from the well-characterized α-adrenergic receptors.[2] This discovery opened new avenues for the development of therapeutic agents with improved selectivity and side-effect profiles.[3]

The biological activities of imidazoline derivatives are diverse, encompassing antihypertensive, analgesic, anti-inflammatory, anticancer, and antihyperglycemic properties.[1][4] Their therapeutic potential extends to the management of metabolic disorders and neurodegenerative diseases.[5][6]

Imidazoline Receptor Subtypes and Biological Functions

Three main classes of imidazoline receptors have been identified: I₁, I₂, and I₃.[5][7]

-

I₁ Receptors: Primarily located in the brainstem, particularly the rostral ventrolateral medulla (RVLM), I₁ receptors are involved in the central regulation of blood pressure.[8][9] Activation of these receptors leads to a reduction in sympathetic nervous system outflow, resulting in a hypotensive effect.[3][5] Moxonidine and rilmenidine (B1679337) are examples of second-generation antihypertensive agents that show selectivity for I₁ receptors over α₂-adrenergic receptors, which is associated with a lower incidence of sedative side effects.[3][9][10]

-

I₂ Receptors: These receptors are more widely distributed and are found in the brain, liver, and kidneys.[6] I₂ receptors are associated with the modulation of pain, neuroprotection, and metabolic regulation.[6][11] They are also linked to monoamine oxidase (MAO) activity.[12] The selective I₂ receptor ligand, idazoxan, is a key tool for characterizing these sites.[11][13]

-

I₃ Receptors: Predominantly found in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin (B600854) secretion.[5][6][7] Their activation can enhance insulin release, suggesting a potential therapeutic target for type 2 diabetes.[5]

Interaction with α-Adrenergic Receptors

Many imidazoline derivatives also exhibit affinity for α-adrenergic receptors, particularly the α₂ subtype.[4] Clonidine (B47849), a first-generation antihypertensive agent, acts as an agonist at both I₁ and α₂-adrenergic receptors.[4][14][15] Its antihypertensive effect is attributed to the activation of both receptor types, while its sedative effects are primarily mediated by α₂-adrenergic receptors.[16] The relative selectivity of imidazoline derivatives for imidazoline versus α₂-adrenergic receptors is a critical factor in their pharmacological profile.[17][18][19]

Quantitative Binding Data

The following tables summarize the binding affinities (Ki, in nM) of selected imidazoline derivatives and other ligands for imidazoline and α₂-adrenergic receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Imidazoline Derivatives for I₁ and α₂-Adrenergic Receptors

| Compound | I₁ Receptor Ki (nM) | α₂-Adrenergic Receptor Ki (nM) | Selectivity (α₂/I₁) |

| Moxonidine | ~5 | ~1000 | ~200 |

| Rilmenidine | ~2.5 | ~75 | ~30 |

| Clonidine | ~3-9 | ~3 | ~0.3-1 |

| Guanabenz | High | Low | Low |

| Guanfacine | High | Low | Low |

| Idazoxan | ~3 | ~3 | 1 |

Data compiled from multiple sources. Actual values may vary depending on the experimental conditions and tissue source.[3][10][14][18][20]

Table 2: Binding Affinities of Ligands for I₂ Imidazoline Receptors

| Compound | I₂ Receptor Ki (nM) |

| Idazoxan | High Affinity |

| 2-BFI | High Affinity |

| BU224 | High Affinity |

| Tracizoline | High Affinity |

| RS-45041-190 | 0.22 (rat kidney) |

| Clonidine | Low Affinity |

Data compiled from multiple sources. "High Affinity" indicates compounds frequently used as selective ligands for I₂ receptors.[11][21][22][23]

Signaling Pathways

The signaling pathways for imidazoline receptors are still being fully elucidated, particularly for the I₂ and I₃ subtypes.

I₁ Imidazoline Receptor Signaling

Activation of the I₁ receptor is thought to initiate a signaling cascade that does not involve the classical G-protein-coupled pathways associated with α₂-adrenergic receptors (i.e., inhibition of adenylyl cyclase).[17] Evidence suggests that I₁ receptor signaling may involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[8]

α₂-Adrenergic Receptor Signaling

In contrast, the α₂-adrenergic receptor is a classic Gi-protein coupled receptor (GPCR). Its activation by an agonist like clonidine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues (e.g., rostral ventrolateral medulla for I₁ receptors, or kidney for I₂ receptors) are homogenized in a suitable buffer and centrifuged to isolate the cell membranes.[3] The final membrane preparation is resuspended in the assay buffer.

-

Incubation: The membrane suspension is incubated with a specific radioligand (e.g., [³H]-clonidine for I₁/α₂ receptors or [³H]-idazoxan for I₂ receptors) and a range of concentrations of the unlabeled test compound.[24] To distinguish between I₁ and α₂ sites when using [³H]-clonidine, parallel experiments can be conducted in the presence of a masking agent that selectively blocks one of the sites.[20]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[25]

GTPγS Binding Assay (Functional Assay)

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by an agonist.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.[26]

-

Incubation: The membranes are incubated with the test compound (agonist), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[27][28]

-

Filtration: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is analyzed to determine the potency (EC₅₀) and efficacy (Emax) of the compound.[27]

In Vivo Models for Biological Activity

Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of hypertension.[1][29]

Methodology:

-

Animal Model: Adult male SHRs are typically used.

-

Blood Pressure Measurement: Blood pressure can be measured directly via an arterial catheter or indirectly using the tail-cuff method.[30]

-

Drug Administration: The imidazoline derivative is administered (e.g., orally or intravenously), and blood pressure and heart rate are monitored over time.

-

Data Analysis: The change in mean arterial pressure from baseline is calculated to determine the antihypertensive effect of the compound.

The Chronic Constriction Injury (CCI) model is a widely used animal model of neuropathic pain.[12][21][31][32][33]

Methodology:

-

Surgical Procedure: The sciatic nerve of an anesthetized rat is loosely ligated at four locations.

-

Assessment of Nociception: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) can be measured using a plantar test.

-

Drug Administration: The test compound is administered, and the withdrawal thresholds to mechanical or thermal stimuli are measured.

-

Data Analysis: An increase in the withdrawal threshold indicates an analgesic effect.

This assay is used to evaluate the effect of imidazoline derivatives on insulin secretion from pancreatic islets.[5][7][8][34][35]

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion.

-

Static Incubation: Batches of islets are pre-incubated in a buffer with low glucose concentration and then incubated with low or high glucose concentrations in the presence or absence of the test compound.[5]

-

Insulin Measurement: The amount of insulin secreted into the supernatant is measured by radioimmunoassay (RIA) or ELISA.

-

Data Analysis: The effect of the compound on glucose-stimulated insulin secretion is determined by comparing the amount of insulin released in the presence of the compound to the control.

Conclusion

Imidazoline derivatives represent a rich and diverse class of compounds with significant therapeutic potential. Their complex pharmacology, arising from their interactions with multiple receptor systems, offers opportunities for the design of novel drugs with improved efficacy and safety profiles. A thorough understanding of their binding affinities, signaling pathways, and biological activities, as facilitated by the experimental protocols outlined in this guide, is essential for the continued development of this promising class of therapeutic agents.

References

- 1. scialert.net [scialert.net]

- 2. Imidazoline binding sites and their ligands: an overview of the different chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Alpha(2A)-adrenergic versus imidazoline receptor controversy in rilmenidine's action: alpha(2A)-antagonism in humans versus alpha(2A)-agonism in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Idazoxan - Wikipedia [en.wikipedia.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. ahajournals.org [ahajournals.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antihyperalgesic effects of imidazoline I2 receptor ligands in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 | MDPI [mdpi.com]

- 24. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 28. revvity.com [revvity.com]

- 29. ijprajournal.com [ijprajournal.com]

- 30. ijarsct.co.in [ijarsct.co.in]

- 31. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]

- 34. Static insulin secretion analysis of isolated islets [protocols.io]

- 35. academic.oup.com [academic.oup.com]

In Vitro Effects of Tetrahydrozoline Hydrochloride on Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline (B7765393) hydrochloride is a synthetic sympathomimetic amine and an imidazoline (B1206853) derivative.[1] It is widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations to relieve redness and swelling.[2][3] Its primary mechanism of action is the agonism of alpha-1 adrenergic receptors, leading to the constriction of vascular smooth muscle.[4] While its clinical efficacy as a decongestant is well-established, a comprehensive understanding of its direct effects on cells at a molecular level in vitro is less documented in publicly available literature.

This technical guide provides a summary of the known in vitro effects of tetrahydrozoline hydrochloride on cells, details relevant experimental protocols for its assessment, and outlines its primary signaling pathway. It is important to note that while the mechanism of action of tetrahydrozoline is known, specific quantitative data on its cytotoxic, apoptotic, and cell cycle effects on common cell lines such as Human Corneal Epithelial Cells (HCEC) and Human Umbilical Vein Endothelial Cells (HUVEC) are not extensively available in the current body of scientific literature. The protocols provided herein can serve as a foundation for researchers to generate such valuable data.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism

This compound functions primarily as an agonist of α1-adrenergic receptors.[4] The activation of these G-protein coupled receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway initiated by the activation of α1-adrenergic receptors.

Caption: Alpha-1 adrenergic receptor signaling pathway activated by Tetrahydrozoline HCl.

Quantitative Data on In Vitro Cellular Effects

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 values, percentage of apoptosis) for the direct effects of this compound on the viability, apoptosis, or cell cycle of common cell lines such as HCEC or HUVEC. The available data primarily focuses on its vasoconstrictive properties and some general observations on cell behavior.

It has been noted that ophthalmic solutions containing preservatives like benzalkonium chloride (BAK), which are often formulated with vasoconstrictors, can exhibit cytotoxicity to corneal epithelial cells.[5] However, these effects are primarily attributed to the preservative rather than the active pharmaceutical ingredient itself.

The following tables are structured to present key metrics on the in vitro effects of a compound. Researchers are encouraged to use the experimental protocols outlined in this guide to populate these tables with data for this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| HCEC | MTT | 24 | Data not available | |

| HCEC | MTT | 48 | Data not available | |

| HUVEC | MTT | 24 | Data not available | |

| HUVEC | MTT | 48 | Data not available |

Table 2: Apoptotic Effects of this compound

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |

| HCEC | - | - | Data not available | |

| HUVEC | - | - | Data not available |

Table 3: Effects of this compound on Cell Cycle Progression

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| HCEC | - | - | Data not available | Data not available | Data not available | |

| HUVEC | - | - | Data not available | Data not available | Data not available |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of this compound on cells.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

HCEC or HUVEC cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound (stock solution)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilizing solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the drug solution. Include untreated control wells (medium only) and vehicle control wells if a solvent is used to dissolve the drug.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilizing solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

References

- 1. Tetryzoline - Wikipedia [en.wikipedia.org]

- 2. Ingestion of Fluids of the Ocular Surface Containing Eye Drops of Imidazole Derivatives—Alpha Adrenergic Receptor Agonists as Paragons [mdpi.com]

- 3. Development and validation of a reversed-phase HPLC method for analysis of this compound in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Tetrahydrozoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tetrahydrozoline (B7765393) Hydrochloride using High-Performance Liquid Chromatography (HPLC). The information compiled is based on established and validated methods to ensure accuracy, precision, and robustness for routine analysis in pharmaceutical formulations and biological matrices.

Overview

Tetrahydrozoline hydrochloride is an alpha-adrenergic agonist commonly used as a vasoconstrictor in over-the-counter eye drops and nasal sprays to relieve redness and congestion.[1][2] Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. Reversed-phase HPLC with UV detection is a widely employed technique for the determination of this compound due to its simplicity, specificity, and sensitivity.[3]

Comparative Summary of HPLC Methods

Several validated HPLC methods have been reported for the analysis of this compound. The following table summarizes the key chromatographic parameters from different methodologies, offering a comparative overview to aid in method selection and development.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |

| Stationary Phase (Column) | Reversed-Phase C8 (125 mm x 4.6 mm, 5 µm)[3] | Bare Silica (dimensions not specified)[1] | Reversed-Phase C18 (150 mm x 4.6 mm, 5 µm)[4] | Newcrom R1 (100 mm x 3.2 mm, 5 µm)[2] | Inertsil ODS-3 (150 mm x 4.6 mm, 5µm)[5] |

| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (20:80, v/v)[3] | Methanol : Water (70:30, v/v) with 0.03% Triethylamine (B128534) and 0.02% Acetic Acid[1] | Methanol : Acetate Buffer (40:60, v/v)[4] | Water : Methanol with 0.1% Sulfuric Acid (Gradient)[2] | Water : Methanol : 2% Formic Acid in Water (60:30:10, v/v/v)[5] |

| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[1] | Not Specified | 0.5 mL/min[2] | 1.0 mL/min[5] |

| Detection Wavelength | 240 nm[3] | 254 nm[1] | 235 nm[4] | 275 nm[2] | 265 nm[5] |

| Injection Volume | 20 µL[1][3] | Not Specified | Not Specified | Not Specified | Not Specified |

| Internal Standard | None specified | Chlorpheniramine Maleate[1] | None specified | None specified | None specified |

| Linearity Range | 0.025–0.075 mg/mL[3] | 1.0–500 µg/mL[1] | 9.94–497.0 µg/mL[4] | Not Specified | 5–100 µg/mL[5][6] |

| Recovery | 100.8%[3] | 98.9–99.9%[1] | 99.86%[4] | Not Specified | Not Specified |

Detailed Experimental Protocols

The following protocols are based on a validated, stability-indicating reversed-phase HPLC method.[3]

Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate

-

Phosphoric Acid

-

Triethylamine

-

Water (HPLC Grade or equivalent)

-

0.45 µm Syringe Filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C8 column (125 mm x 4.6 mm, 5 µm)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Sonicator

Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[3]

-

Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Filter and degas the mobile phase before use.[3]

-

Diluent: Add 0.5 mL of phosphoric acid to 1000 mL of water.[3]

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 1.0 mg/mL.[3]

-

Working Standard Solution (0.05 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.[3]

Sample Preparation (Eye Drops)

-

Transfer a volume of the eye drop formulation equivalent to 2.5 mg of tetrahydrozoline into a 50 mL volumetric flask.

-

Dilute to volume with the diluent and mix well.[3]

-

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

-

Column: Reversed-phase C8 (125 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (20:80, v/v)

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 20 µL[3]

-

Detection: UV at 240 nm[3]

-

Column Temperature: Ambient

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor for the tetrahydrozoline peak is not more than 2.0, and the theoretical plates are not less than 2000.

Analysis

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: HPLC Analysis Workflow for Tetrahydrozoline HCl.

Logical Relationships in HPLC Analysis

This diagram shows the key components and their logical connections in the HPLC method.

Caption: Key Components of the HPLC Method.

References

- 1. jfda-online.com [jfda-online.com]

- 2. HPLC Method for Analysis of this compound in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]

- 3. Development and validation of a reversed-phase HPLC method for analysis of this compound in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of this compound and Its Related Substances in Eye Drops By HPLC [journal11.magtechjournal.com]

- 5. scholar.ui.ac.id [scholar.ui.ac.id]

- 6. ViewArticleDetail [ijpronline.com]

Application Notes and Protocols for In Vivo Studies of Tetrahydrozoline Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline (B7765393) hydrochloride is a sympathomimetic agent, belonging to the imidazoline (B1206853) class of compounds, that acts as an alpha-adrenergic agonist.[1][2] It is the active ingredient in many over-the-counter ophthalmic and nasal decongestant products.[3] Its primary therapeutic effect is vasoconstriction, which alleviates redness of the eyes and nasal congestion by shrinking swollen blood vessels.[1] While effective for topical use, systemic absorption of tetrahydrozoline can lead to significant cardiovascular and central nervous system (CNS) side effects, including bradycardia, hypotension, and sedation.[4][5][6] Therefore, comprehensive in vivo studies in appropriate animal models are crucial for characterizing its pharmacological and toxicological profile.

These application notes provide detailed protocols for conducting in vivo studies of tetrahydrozoline hydrochloride in animal models to evaluate its effects on the cardiovascular and central nervous systems, as well as its potential for ocular irritation.

Mechanism of Action: Alpha-Adrenergic Agonism

This compound primarily exerts its effects by stimulating alpha-adrenergic receptors.[1][4] It displays a higher affinity for α1-adrenergic receptors in the vasculature, leading to vasoconstriction when applied topically.[2] However, upon systemic absorption, it can also activate central α2-adrenergic receptors, which inhibits sympathetic outflow from the brain, resulting in hypotension, bradycardia, and sedation.[4][7]

Signaling Pathway

Experimental Protocols

Cardiovascular Effects in Rodent Models

This protocol outlines a method to assess the dose-dependent effects of this compound on cardiovascular parameters in rats using non-invasive tail-cuff plethysmography.

Experimental Workflow:

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Non-invasive blood pressure (NIBP) system with tail-cuff[8][9][10][11][12]

-

Animal restrainers

-

Warming chamber[9]

-

Standard laboratory equipment (syringes, needles, etc.)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

-

Tail-Cuff Training: For 3-5 consecutive days, place the rats in the restrainers within the warming chamber and attach the tail-cuff to acclimate them to the procedure and minimize stress-induced blood pressure variations.[10][11]

-

Baseline Measurement: On the day of the experiment, record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included. Based on related imidazoline compounds, a suggested starting dose range is 0.01 to 10 mg/kg.[13][14] A preliminary dose-range finding study is highly recommended.[15]

-

Post-Dose Measurements: Measure SBP, DBP, and HR at predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: Analyze the changes in cardiovascular parameters from baseline for each dose group and compare them to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Quantitative Data Summary:

| Dose (mg/kg) | Route | Time Point (min) | Change in SBP (mmHg) | Change in DBP (mmHg) | Change in HR (bpm) |

| Vehicle | i.p. | 60 | -2 ± 3 | -1 ± 2 | -10 ± 15 |

| 0.01 | i.p. | 60 | -15 ± 5 | -10 ± 4 | -50 ± 20 |

| 0.1 | i.p. | 60 | -25 ± 7 | -18 ± 6 | -80 ± 25 |

| 1.0 | i.p. | 60 | -40 ± 9 | -28 ± 8 | -120 ± 30* |

Note: Data are hypothetical and for illustrative purposes. Actual results may vary. A significant dose-dependent decrease in blood pressure and heart rate is expected.[7][14]

Central Nervous System (CNS) Depression in Rodent Models

This protocol describes the use of the open-field test to evaluate the sedative effects of this compound in mice.

Experimental Workflow:

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Male C57BL/6 mice (20-25g)

-

Open-field apparatus

-

Video recording and analysis software

-

Standard laboratory equipment

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week.

-

Habituation: On the test day, habituate the mice to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound i.p. at various doses. Include a vehicle control group. A suggested starting dose range, based on related imidazoline derivatives, is 1 to 50 mg/kg.[13][16] A dose-range finding study is recommended.[15]

-

Open-Field Test: At a predetermined time after injection (e.g., 30 minutes), place each mouse in the center of the open-field apparatus and record its activity for a set duration (e.g., 10 minutes).[17][18][19]

-

Data Analysis: Analyze the recorded videos to quantify locomotor activity (total distance traveled), rearing frequency, and time spent in the center versus the periphery of the arena. A decrease in these parameters is indicative of CNS depression.[17][19]

Quantitative Data Summary:

| Dose (mg/kg) | Route | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (s) |

| Vehicle | i.p. | 1500 ± 200 | 30 ± 5 | 25 ± 4 |

| 1.0 | i.p. | 1200 ± 180 | 22 ± 4 | 18 ± 3 |

| 10 | i.p. | 800 ± 150 | 10 ± 3 | 10 ± 2 |

| 50 | i.p. | 400 ± 100 | 2 ± 1 | 5 ± 1* |

Note: Data are hypothetical and for illustrative purposes. Actual results may vary. A dose-dependent decrease in locomotor activity and exploratory behavior is expected, indicating CNS depression.[16][17]

Ocular Irritation and Decongestion in a Rabbit Model

This protocol is based on a modified Draize test to assess the potential for ocular irritation and the decongestant efficacy of this compound formulations in rabbits.[1][20][21][22][23]

Experimental Workflow:

Materials:

-

This compound ophthalmic solution (e.g., 0.05%)

-

Vehicle control (e.g., saline)

-

Positive control (optional, e.g., a known irritant)

-

Albino rabbits (2-3 kg)

-

Slit lamp or other means for ocular examination

Procedure:

-

Animal Acclimation: Acclimate rabbits to the facility for at least one week.

-